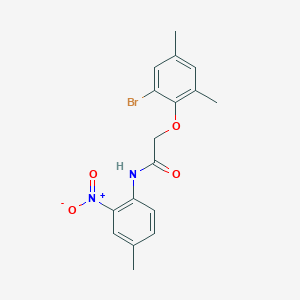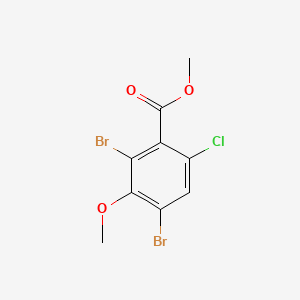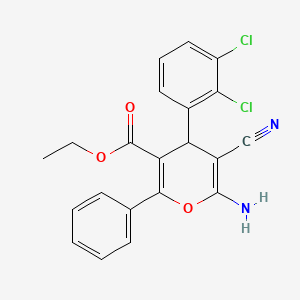![molecular formula C20H21ClN2O2 B12456325 2-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B12456325.png)
2-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide typically involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 4-phenylcyclohexanone under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-chloro-N’-[(2E)-4-oxo-4-phenyl-2-butanylidene]benzohydrazide: Known for its antibacterial properties.
2-chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: Used in similar applications but with different reactivity and biological activity.
The uniqueness of 2-chloro-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C20H21ClN2O2 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
2-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-9-5-4-8-17(18)20(25)23-22-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2,(H,22,24)(H,23,25) |
Clave InChI |
SITBCWGLLQESSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12456243.png)

![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12456247.png)
![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12456255.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12456270.png)
![1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B12456271.png)

![N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide](/img/structure/B12456275.png)


![4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12456307.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12456315.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B12456321.png)
